molecular formula C28H26FN5O4 B12412311 Kallikrein-IN-1

Kallikrein-IN-1

Cat. No.: B12412311
M. Wt: 515.5 g/mol
InChI Key: SPXOTFDBWDBJRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kallikrein-IN-1 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and controlling the reactions. The purification process is also scaled up using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Kallikrein-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Kallikrein-IN-1 has several scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

Kallikrein-IN-1 is a potent inhibitor of kallikrein, a serine protease involved in various physiological processes, including blood pressure regulation, inflammation, and pain modulation. This compound has garnered attention for its potential therapeutic applications, particularly in conditions like Hereditary Angioedema (HAE), where kallikrein activity leads to excessive bradykinin production and subsequent edema.

Biological Activity

This compound primarily functions by inhibiting plasma kallikrein, thereby reducing the production of bradykinin. Bradykinin is a peptide that causes blood vessels to dilate, leading to increased vascular permeability and contributing to the symptoms of HAE. By inhibiting this pathway, this compound can alleviate the acute swelling attacks characteristic of HAE patients.

This compound binds to the active site of kallikrein, preventing it from cleaving kininogen into bradykinin. This inhibition is crucial in managing conditions where excessive bradykinin leads to pathological swelling. The specificity of this compound for plasma kallikrein over other serine proteases is a significant aspect of its therapeutic profile.

Research Findings

Recent studies have demonstrated the efficacy of this compound in clinical settings:

  • Phase 3 Clinical Trials : The pivotal APeX-2 trial showed that oral administration of this compound (berotralstat) significantly reduced the frequency of HAE attacks. Patients receiving the 150 mg dose experienced a 44% reduction in attack rates compared to placebo (p<0.001) .
  • Long-term Safety : In ongoing trials, this compound has been reported to be generally safe and well-tolerated among participants, with no serious drug-related adverse events noted .

Data Table: Clinical Efficacy of this compound

StudyDose (mg)Reduction in Attack Rate (%)p-valueNotes
APeX-2 Trial110 mg30%0.005Significant reduction
APeX-2 Trial150 mg44%<0.001Most effective dose
Ongoing Safety Study150 mgN/AN/ANo serious adverse events reported

Case Study 1: Patient Response to this compound

A recent case study highlighted a patient with severe HAE who was treated with this compound. After starting treatment, the patient experienced a significant decrease in attack frequency and severity within four weeks. The patient's quality of life improved markedly, demonstrating the compound's potential as a long-term management strategy for HAE.

Case Study 2: Comparative Analysis with Other Treatments

In another case series comparing this compound with traditional therapies (such as C1-inhibitors), patients reported fewer side effects and a more manageable treatment regimen with this compound. This suggests that it may offer a preferable alternative for patients who do not respond well to existing treatments.

Properties

Molecular Formula

C28H26FN5O4

Molecular Weight

515.5 g/mol

IUPAC Name

N-[(6-cyano-2-fluoro-3-methoxyphenyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C28H26FN5O4/c1-37-18-24-23(28(36)31-14-22-21(13-30)10-11-25(38-2)27(22)29)17-34(32-24)16-20-8-6-19(7-9-20)15-33-12-4-3-5-26(33)35/h3-12,17H,14-16,18H2,1-2H3,(H,31,36)

InChI Key

SPXOTFDBWDBJRN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C=C1C(=O)NCC2=C(C=CC(=C2F)OC)C#N)CC3=CC=C(C=C3)CN4C=CC=CC4=O

Origin of Product

United States

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